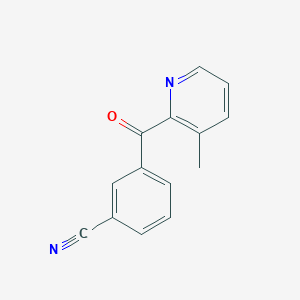

2-(3-Cyanobenzoyl)-3-methylpyridine

Overview

Description

Scientific Research Applications

Pharmacology

2-(3-Cyanobenzoyl)-3-methylpyridine: and its derivatives have been studied for their potential pharmacological properties. Research indicates that compounds with the cyanopyridine structure exhibit a range of biological activities, including antiproliferative effects against certain cancer cell lines . These compounds have been synthesized and evaluated for their antitumor activity, particularly against liver carcinoma cell lines (HEPG2), showing promising results compared to reference drugs like doxorubicin . The pyridine core is also a key constituent in a variety of bioactive compounds, both synthetic and natural, with applications in cancer therapy .

Material Science

In material science, 2-(3-Cyanobenzoyl)-3-methylpyridine could be used as a precursor or intermediate in the synthesis of complex organic molecules. Its structural properties may contribute to the development of new materials with specific characteristics, such as enhanced thermal stability or unique optical properties. The related compound, 3-cyanobenzoyl chloride, is utilized in the synthesis of substances and laboratory chemicals .

Chemical Synthesis

This compound serves as an important building block in chemical synthesis. It is involved in the preparation of various heterocyclic compounds, which are core structural units in several natural products and synthetic drugs . Its role in the synthesis of novel compounds with potential therapeutic applications is significant, as seen in patents describing synthetic methods for related compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(3-Cyanobenzoyl)-3-methylpyridine may be used as reagents or standards in chromatographic methods. These compounds can aid in the development of analytical methods for the detection and quantification of various substances.

Biochemistry Research

The compound’s role in biochemistry research is linked to its potential as a biochemical probe or inhibitor. It could be used to study enzyme interactions or as a part of assay development to screen for biological activity .

Agricultural Chemistry

While specific applications of 2-(3-Cyanobenzoyl)-3-methylpyridine in agricultural chemistry are not directly mentioned in the available literature, similar compounds are often explored for their use in developing new pesticides or herbicides. The compound’s structural framework could be modified to enhance its interaction with biological targets in pests or weeds .

Environmental Applications

Environmental applications of such compounds may include their use as intermediates in the synthesis of environmentally friendly dyes or pigments. Additionally, they could be studied for their degradation behavior in environmental systems, contributing to the understanding of chemical persistence and breakdown.

Mechanism of Action

Target of Action

It shares structural similarities with febuxostat , a known xanthine oxidase inhibitor used for the management of chronic hyperuricemia in adults with gout

Mode of Action

If it indeed targets xanthine oxidase like Febuxostat, it would inhibit the activity of this enzyme, thereby reducing serum uric acid levels . This is speculative and requires experimental validation.

Biochemical Pathways

If it acts as a xanthine oxidase inhibitor, it would affect purine metabolism, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid .

Result of Action

If it inhibits xanthine oxidase, it could potentially decrease uric acid levels, which could be beneficial in conditions like gout .

properties

IUPAC Name |

3-(3-methylpyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-10-4-3-7-16-13(10)14(17)12-6-2-5-11(8-12)9-15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCSVJIADBVATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanobenzoyl)-3-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

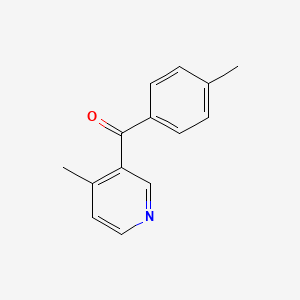

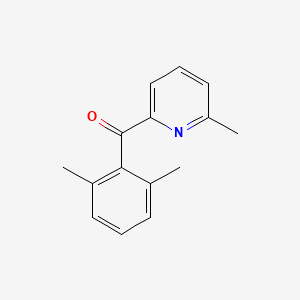

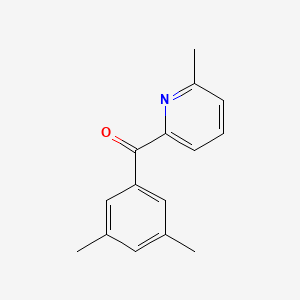

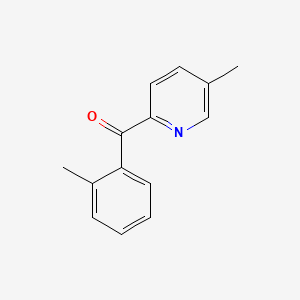

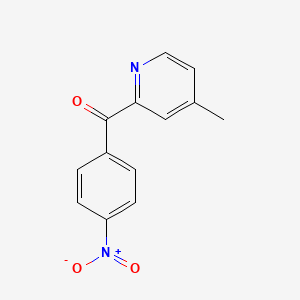

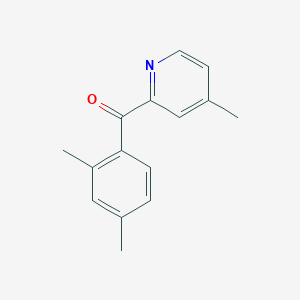

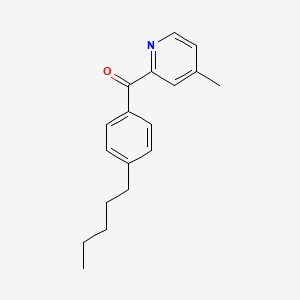

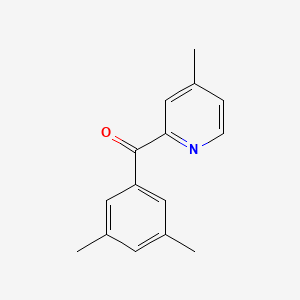

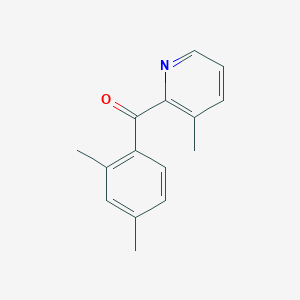

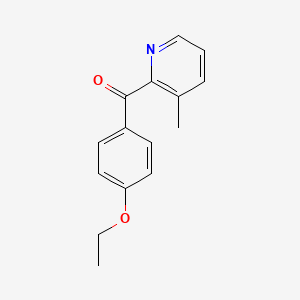

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.